

In-Depth Technical Guide: Spectroscopic Data of Phyllanthusiin C

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Compound of Interest

Compound Name: *Phyllanthusiin C*

Cat. No.: B15596402

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Phyllanthusiin C**, a complex hydrolyzable tannin isolated from *Phyllanthus myrtifolius*. The information presented herein is essential for the identification, characterization, and further investigation of this natural product for potential drug development and other scientific research.

Chemical Structure and Properties

Phyllanthusiin C is an ellagitannin with the molecular formula $C_{40}H_{30}O_{26}$ and a molecular weight of 926.6 g/mol. Its complex structure is characterized by a glucose core esterified with galloyl and hexahydroxydiphenoyl (HHDP) groups, which are further linked to form a rigid, polycyclic system. This structural complexity gives rise to its unique spectroscopic signature.

Spectroscopic Data

The structural elucidation of **Phyllanthusiin C** was achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry is critical for determining the elemental composition and molecular weight of **Phyllanthusiin C**.

Table 1: Mass Spectrometry Data for **Phyllanthusiin C**

Ionization Mode	Mass Analyzer	Observed m/z	Interpretation
FAB-MS (Negative)	Not Specified	925	[M-H] ⁻

Further fragmentation analysis (MS/MS) would be necessary to confirm the structural subunits and their connectivity, although specific fragmentation data for **Phyllanthusiin C** is not detailed in the foundational literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. Due to the complexity and poor solubility of **Phyllanthusiin C**, obtaining high-quality NMR spectra can be challenging. The following data represents the reported chemical shifts.

Table 2: ¹H NMR Spectroscopic Data for **Phyllanthusiin C** (CD₃OD, 300 MHz)

Proton	Chemical Shift (δ, ppm)	Multiplicity
H-1 (Glucose)	6.28	d (3.6)
H-2 (Glucose)	5.38	t (3.6)
H-3 (Glucose)	5.68	t (3.6)
H-4 (Glucose)	5.25	t (3.6)
H-5 (Glucose)	4.80	m
H-6a (Glucose)	4.35	dd (11.7, 1.8)
H-6b (Glucose)	3.88	dd (11.7, 5.4)
Galloyl-H	7.05	s
HHDP-H	6.45	s
HHDP-H	6.35	s

Note: The assignments for the numerous aromatic protons of the galloyl and HHDP moieties are complex and often overlap. The signals at 7.05, 6.45, and 6.35 ppm represent the most distinct aromatic protons.

Table 3: ^{13}C NMR Spectroscopic Data for **Phyllanthusiin C** (CD_3OD , 75 MHz)

Carbon	Chemical Shift (δ , ppm)
C-1 (Glucose)	93.5
C-2 (Glucose)	72.5
C-3 (Glucose)	74.2
C-4 (Glucose)	69.8
C-5 (Glucose)	73.8
C-6 (Glucose)	63.2
Galloyl/HHDP Aromatic C	107.0 - 146.0
Galloyl/HHDP Carbonyl C	165.0 - 170.0

Note: Due to the complexity of the aromatic regions, specific assignments for each carbon of the galloyl and HHDP units are not fully detailed in the original literature and would require advanced 2D NMR analysis for complete assignment.

Experimental Protocols

The isolation and spectroscopic analysis of **Phyllanthusiin C** require meticulous experimental procedures.

Isolation of Phyllanthusiin C

The following protocol outlines the general steps for the isolation of **Phyllanthusiin C** from the aerial parts of *Phyllanthus myrtifolius*.

Caption: Workflow for the Isolation of **Phyllanthusiin C**.

- **Extraction:** The air-dried and powdered aerial parts of *P. myrtifolius* are exhaustively extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.
- **Solvent Partitioning:** The crude extract is suspended in water and successively partitioned with ethyl acetate. The resulting ethyl acetate fraction, which is rich in tannins, is collected.
- **Column Chromatography:** The ethyl acetate fraction is subjected to column chromatography on Sephadex LH-20, eluting with a gradient of methanol in water. Fractions are monitored by thin-layer chromatography (TLC).
- **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions containing **Phyllanthusiin C** are further purified by preparative reversed-phase HPLC (C18 column) with a suitable mobile phase, typically a gradient of acetonitrile in water with a small percentage of formic acid, to yield the pure compound.

Spectroscopic Analysis

The following are general protocols for acquiring the spectroscopic data for **Phyllanthusiin C**.

Caption: Experimental Workflow for Spectroscopic Analysis.

- **NMR Spectroscopy:**
 - **Sample Preparation:** A few milligrams of purified **Phyllanthusiin C** are dissolved in a suitable deuterated solvent, such as methanol- d_4 (CD_3OD), in a 5 mm NMR tube.
 - **Data Acquisition:** 1H , ^{13}C , and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher). Chemical shifts are referenced to the residual solvent signal.
- **Mass Spectrometry:**
 - **Sample Preparation:** A dilute solution of **Phyllanthusiin C** is prepared in a suitable solvent, such as methanol.
 - **Data Acquisition:** Mass spectra are acquired using a high-resolution mass spectrometer, with Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) being common

ionization techniques for this class of compounds.

Conclusion

The spectroscopic data presented in this guide provide a foundational reference for the identification and characterization of **Phyllanthusiin C**. The detailed experimental protocols offer a starting point for researchers aiming to isolate this compound for further biological and pharmacological evaluation. Due to the inherent complexity of **Phyllanthusiin C**, advanced spectroscopic techniques, particularly 2D NMR, are indispensable for its unambiguous structural confirmation.

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